molecular formula C11H9NO2 B3034580 Methyl 3-(3-cyanophenyl)acrylate CAS No. 193151-10-9

Methyl 3-(3-cyanophenyl)acrylate

Cat. No.: B3034580
CAS No.: 193151-10-9
M. Wt: 187.19 g/mol
InChI Key: BQJYULBYGRTLPZ-AATRIKPKSA-N
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Description

Methyl 3-(3-cyanophenyl)acrylate is an organic compound with the molecular formula C11H9NO2. It is a derivative of acrylate, featuring a cyano group attached to a phenyl ring, which is further connected to an acrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-cyanophenyl)acrylate can be synthesized through several methods. One common approach involves the Heck arylation reaction, where 4-bromobenzonitrile reacts with acrylic acid methyl ester in the presence of a palladium catalyst and triethylamine in N,N-dimethylacetamide. The reaction is typically carried out under heating conditions for 24 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar Heck arylation methods. The reaction conditions are optimized for higher yields and purity, with careful control of temperature, catalyst concentration, and reaction time to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyanophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the acrylate group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acrylates.

Scientific Research Applications

Methyl 3-(3-cyanophenyl)acrylate has diverse applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound is utilized in the development of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.

    Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds and potential drug candidates.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacrylate: Another cyanoacrylate compound used primarily in adhesives.

    Ethyl cyanoacrylate: Similar to methyl cyanoacrylate but with an ethyl group instead of a methyl group, also used in adhesives.

Uniqueness

Methyl 3-(3-cyanophenyl)acrylate is unique due to the presence of the phenyl ring with a cyano group, which imparts distinct chemical properties compared to other cyanoacrylates. This structural difference allows for specific applications in organic synthesis and material science that are not possible with simpler cyanoacrylates.

Properties

IUPAC Name

methyl (E)-3-(3-cyanophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJYULBYGRTLPZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52116-81-1
Record name 52116-81-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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